7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione
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Overview
Description
7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione is a complex heterocyclic compound that incorporates both oxazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione typically involves multi-step organic reactions. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which is a classical process used to create oxazole derivatives . This method involves the condensation of an amino acid with an aldehyde and an isocyanide under acidic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic route to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione involves its interaction with specific molecular targets. For instance, oxazole derivatives have been shown to interact with adenosine receptors, which play a role in various physiological processes . The compound may also inhibit certain enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets 7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione apart is its unique combination of oxazole and triazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
81759-39-9 |
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Molecular Formula |
C20H12N4O4 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
7-phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C20H12N4O4/c25-17-22-19-23(12-16(28-19)14-9-5-2-6-10-14)20(26)24(17)18-21-11-15(27-18)13-7-3-1-4-8-13/h1-12H |
InChI Key |
QSKRLPBBWKIANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)N3C(=O)N=C4N(C3=O)C=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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